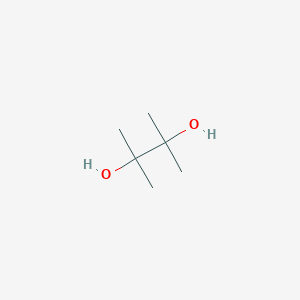

Pinacol

Descripción

Propiedades

IUPAC Name |

2,3-dimethylbutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(2,7)6(3,4)8/h7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDFJHOHABJVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058793 | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.5 [mmHg] | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-09-5 | |

| Record name | Pinacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PINACOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pinacol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527QE7I5CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pinacol Coupling Reaction: A Journey from Serendipitous Discovery to a Pillar of Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pinacol coupling reaction, a cornerstone of carbon-carbon bond formation, has evolved significantly since its unexpected discovery in the mid-19th century. This whitepaper provides a comprehensive overview of the reaction's history, from Wilhelm Rudolph Fittig's initial serendipitous findings to the sophisticated, stereocontrolled methodologies employed in modern synthetic chemistry. We will delve into the seminal experimental protocols, present a comparative analysis of early synthetic approaches, and illustrate the key historical developments and a generalized experimental workflow. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the this compound coupling reaction's origins, its mechanistic evolution, and its enduring relevance in the synthesis of complex molecules.

Discovery and Early History

The discovery of the this compound coupling reaction is credited to the German chemist Wilhelm Rudolph Fittig in 1859.[1][2] While investigating the reaction of acetone (B3395972) with alkali metals, Fittig unexpectedly isolated a diol product, which he named "this compound" from the Greek word "pinax," meaning tablet, due to its crystalline form.[1][2] His initial work, published in Justus Liebigs Annalen der Chemie, described the reaction of acetone with potassium metal.[3] Fittig's research laid the groundwork for a new class of carbon-carbon bond-forming reactions, although the true nature of the product and the underlying mechanism would take several more decades to be fully elucidated.[3]

Fittig's early experiments were conducted in a period of significant advancement in organic chemistry, with the development of systematic analysis and the nascent understanding of molecular structures.[4] His work on aldehydes and ketones led to the observation that these compounds could be reduced to form what he termed "pinacones" (vicinal diols).[1]

Evolution of the this compound Coupling Reaction

The this compound coupling reaction has undergone substantial evolution since its discovery. Initially performed with alkali metals like sodium and potassium, the reaction often suffered from low yields and a lack of selectivity. The 20th century saw the introduction of a variety of new reducing agents and reaction conditions that dramatically improved the efficiency and scope of the reaction.

A significant advancement was the use of magnesium, often as an amalgam with mercury, which provided better yields for the coupling of acetone to this compound.[5] Later, low-valent titanium reagents, such as those generated from TiCl4 and a reducing agent like zinc, were found to be highly effective for promoting this compound coupling, a discovery that led to the development of the related McMurry reaction, which further reduces the diol to an alkene.

The latter half of the 20th century and the early 21st century witnessed the development of more sophisticated and milder methods, including the use of samarium(II) iodide (SmI2) and the advent of catalytic and stereoselective variants. These modern methods have enabled the application of the this compound coupling reaction in the total synthesis of complex natural products.

Historical Development Timeline

References

- 1. Wilhelm Rudolph Fittig - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. This compound rearrangement - Wikipedia [en.wikipedia.org]

- 4. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 5. Observations on the conversion of acetone into this compound hydrate by magnesium amalgam - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Pinacol from Acetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of pinacol (2,3-dimethyl-2,3-butanediol) from acetone (B3395972), a classic example of a reductive coupling reaction. This compound is a valuable vicinal diol intermediate in organic synthesis, notably for the this compound-pinacolone rearrangement and as a precursor to various polymers and fine chemicals. This document details the core chemical principles, experimental procedures, and quantitative data associated with its preparation.

Introduction to the this compound Coupling Reaction

The synthesis of this compound from acetone is a cornerstone of organic chemistry, demonstrating the formation of a carbon-carbon bond through the reductive coupling of two ketone molecules. This reaction, known as the this compound coupling reaction, is a free-radical process typically facilitated by an electron donor, most commonly a metal amalgam.[1][2] The reaction product, a vicinal diol, is named after the product of the acetone coupling, this compound itself.[1][2] First discovered by Wilhelm Rudolph Fittig in 1859, this reaction remains a significant transformation in synthetic organic chemistry.[1][3]

The overall reaction is as follows:

2 (CH₃)₂CO + 2e⁻ + 2H⁺ → HOC(CH₃)₂C(CH₃)₂OH

Reaction Mechanism

The generally accepted mechanism for the this compound coupling of acetone using a reducing agent like magnesium involves the following key steps:[1][2]

-

One-Electron Reduction: The carbonyl group of an acetone molecule undergoes a one-electron reduction by the metal (e.g., magnesium) to form a ketyl radical anion.[1][2]

-

Dimerization: Two of these ketyl radical anions couple to form a vicinal dialkoxide.

-

Protonation: The addition of water or a dilute acid in the workup step protonates the dialkoxide to yield the final product, this compound. When magnesium is used as the electron donor, the initial product is a five-membered cyclic compound with the two oxygen atoms coordinated to the Mg²⁺ ion.[1][2] This complex is then hydrolyzed to give this compound and magnesium hydroxide.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference(s) |

| Yield (Magnesium Amalgam Method) | 43-50% (as this compound hydrate) | [4] |

| Melting Point (Anhydrous this compound) | 40-43 °C | [3] |

| Melting Point (this compound Hydrate) | 46-47 °C | [4] |

| Boiling Point | 171-172 °C at 739 mmHg | [3] |

| ¹H NMR Chemical Shifts (CDCl₃) | Signals corresponding to methyl and hydroxyl protons. | [5] |

| Purity (Commercial) | ≥ 98% |

Experimental Protocols

Classical Synthesis using Magnesium Amalgam

This method is a well-established procedure for the synthesis of this compound hydrate.[4]

Materials:

-

Magnesium turnings (80 g, 3.29 gram-atoms)

-

Mercuric chloride (90 g)

-

Acetone (400 g, 505 mL, 6.9 moles for initial addition; 200 g, 258 mL, 3.45 moles for second addition)

-

Dry benzene (B151609) (800 mL for initial reaction; 200 mL for second addition; 500 mL for washing)

-

Water (200 mL for hydrolysis)

Equipment:

-

5-L round-bottomed flask

-

Efficient reflux condenser with a calcium chloride tube

-

Separatory funnel

-

Heating mantle or water bath

-

Filtration apparatus

Procedure:

-

Apparatus Setup: In a 5-L round-bottomed flask, place 80 g of magnesium turnings and 800 mL of dry benzene. The flask should be fitted with a reflux condenser and a separatory funnel. The top of the condenser should be protected with a calcium chloride tube to prevent moisture from entering the system.[4]

-

Amalgam Formation: Gradually add a solution of 90 g of mercuric chloride in 400 g of acetone through the separatory funnel over 5-10 minutes. The reaction is exothermic and may become vigorous; cooling with running water may be necessary to control the reaction rate.[4]

-

Reaction: Once the initial vigorous reaction subsides, add a mixture of 200 g of acetone and 200 mL of benzene. Heat the mixture on a water bath to maintain a gentle reflux for approximately two hours, or until the reaction appears to be complete.[4] During this time, the magnesium pinacolate will swell to fill a significant portion of the flask.[4]

-

Hydrolysis: After the reflux period, add 200 mL of water through the separatory funnel and continue heating for another hour with occasional shaking. This step hydrolyzes the magnesium pinacolate complex.[4]

-

Isolation and Purification: Cool the reaction mixture to about 50°C and filter to remove the solid magnesium hydroxide.[4] The solid residue is washed with a fresh 500 mL portion of hot benzene to dissolve any remaining this compound.[4] The filtrates are combined and distilled to half their original volume to remove excess acetone.[4] The remaining benzene solution is then cooled, and water is added to precipitate the this compound hydrate. The crude product can be further purified by recrystallization from an equal weight of boiling water to yield large white crystals.[4]

Alternative Method: Photocatalytic Synthesis

Modern approaches to this compound synthesis focus on more environmentally benign methods, such as photocatalysis. These methods often utilize a photocatalyst and a hydrogen source, like formic acid, to drive the reductive coupling of acetone.

While a detailed, universally adopted protocol for the photocatalytic synthesis of this compound from acetone is still an area of active research, the general principle involves irradiating a mixture of acetone, a photocatalyst (e.g., NaOH-treated g-C₃N₄), and a hydrogen donor with a suitable light source.[6] These reactions can lead to high conversion rates of acetone and good selectivity for this compound under mild conditions.[6] For instance, one study reported an acetone conversion rate of 88.74% and a this compound selectivity of 60.87% using a g-C₃N₄ photocatalyst treated with 5 M NaOH.[6]

Mandatory Visualizations

Reaction Mechanism Signaling Pathway

Caption: Mechanism of the this compound coupling of acetone.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

References

- 1. This compound coupling reaction - Wikipedia [en.wikipedia.org]

- 2. This compound coupling reaction - Sciencemadness Wiki [sciencemadness.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound(76-09-5) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Pinacol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinacol (IUPAC name: 2,3-dimethylbutane-2,3-diol) is a vicinal diol that holds a significant place in organic chemistry. Its unique structure, a butane (B89635) backbone with hydroxyl groups on adjacent, fully substituted carbon atoms, gives rise to its characteristic physical properties and chemical reactivity. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and visualizations of important chemical processes.

Physical and Chemical Properties of this compound

This compound is a white, crystalline solid at room temperature.[1] It is moderately soluble in water and readily soluble in organic solvents such as ethanol (B145695) and ether.[1] The physical and chemical properties of this compound are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₂ | [2] |

| Molar Mass | 118.17 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 40-43 °C | [2][3] |

| Boiling Point | 171-173 °C | [2] |

| Density | 0.967 g/cm³ | [2] |

| Solubility | Soluble in hot water, alcohol, and diethyl ether.[3] | [3] |

Chemical Properties

| Property | Description | Reference(s) |

| Structure | A vicinal diol with two tertiary alcohol groups. | |

| Key Reactions | Undergoes the this compound rearrangement, oxidation, and esterification. | [4][5] |

| Stability | Stable under normal conditions.[6] | [6] |

| Incompatibilities | Incompatible with strong oxidizing agents, strong bases, and strong acids.[3][6] | [3][6] |

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | A single peak for the twelve equivalent methyl protons and a peak for the two hydroxyl protons. |

| ¹³C NMR | Two distinct signals corresponding to the methyl carbons and the quaternary carbons bearing the hydroxyl groups. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and C-H stretching absorptions. |

| Mass Spectrometry | The mass spectrum shows fragmentation patterns consistent with the structure of this compound. |

Key Chemical Reactions and Experimental Protocols

This compound is a versatile molecule that participates in several important organic reactions. The following sections detail the mechanisms and provide experimental protocols for its most significant transformations.

The this compound Rearrangement

The most notable reaction of this compound is the acid-catalyzed rearrangement to form pinacolone (B1678379) (3,3-dimethyl-2-butanone). This reaction is a classic example of a 1,2-alkyl shift and is of great synthetic utility for the preparation of ketones.[4][7]

The reaction proceeds through a four-step mechanism:

-

Protonation of a hydroxyl group: The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst.[4][7]

-

Loss of water to form a carbocation: The protonated hydroxyl group departs as a water molecule, generating a stable tertiary carbocation.[4][7]

-

1,2-Methyl shift: A methyl group from the adjacent carbon migrates to the positively charged carbon. This is the key rearrangement step.[4]

-

Deprotonation: A proton is removed from the remaining hydroxyl group to yield the final product, pinacolone.[4]

Caption: Mechanism of the this compound Rearrangement.

This protocol is adapted from established procedures.

Materials:

-

This compound hydrate (B1144303) (1.0 kg)

-

6 N Sulfuric acid (750 g)

-

Concentrated sulfuric acid (60 cc)

-

Calcium chloride, anhydrous

Equipment:

-

2-L round-bottomed flask

-

Dropping funnel

-

Condenser for distillation

-

Receiving flask

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 2-L round-bottomed flask, place 750 g of 6 N sulfuric acid and 250 g of this compound hydrate.

-

Distill the mixture until the volume of the upper layer in the distillate no longer increases (approximately 15-20 minutes).

-

Separate the pinacolone layer from the aqueous layer in the distillate. Return the aqueous layer to the reaction flask.

-

Add 60 cc of concentrated sulfuric acid to the aqueous layer in the flask, followed by another 250 g portion of this compound hydrate.

-

Repeat the distillation.

-

Repeat this process two more times until a total of 1 kg of this compound hydrate has been used.

-

Combine all the collected pinacolone fractions.

-

Dry the combined pinacolone over anhydrous calcium chloride.

-

Filter the dried pinacolone.

-

Fractionally distill the filtered liquid. The main fraction of pinacolone boils at 103–107 °C.

Oxidation of this compound

Vicinal diols like this compound can be cleaved oxidatively at the carbon-carbon bond between the hydroxyl groups. A common reagent for this transformation is periodic acid (HIO₄). The reaction proceeds through a cyclic periodate (B1199274) ester intermediate.[5]

-

Formation of a cyclic periodate ester: this compound reacts with periodic acid to form a cyclic intermediate.

-

Cleavage of the C-C bond: The cyclic ester decomposes, breaking the carbon-carbon bond and forming two molecules of acetone.

Caption: Oxidative Cleavage of this compound with Periodic Acid.

Materials:

-

This compound

-

Periodic acid (HIO₄)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of periodic acid in water to the stirred this compound solution.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain acetone.

Esterification of this compound

The hydroxyl groups of this compound can be esterified with carboxylic acids or their derivatives, such as acid anhydrides or acid chlorides, typically in the presence of an acid catalyst or a base.

Caption: Experimental Workflow for this compound Esterification.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine this compound, acetic anhydride, and a catalytic amount of pyridine.

-

Heat the mixture to reflux for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add water to quench the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield this compound diacetate.

Safety and Handling

This compound is a flammable solid and should be handled with appropriate safety precautions.[4]

-

Handling: Wear protective gloves, clothing, and eye protection. Avoid breathing dust. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

This compound is a fundamentally important molecule in organic chemistry with well-defined physical properties and a rich chemical reactivity. Its signature reaction, the this compound rearrangement, continues to be a cornerstone of synthetic organic chemistry. Understanding the properties and reactions of this compound is crucial for researchers and scientists in the field of drug development and other areas of chemical synthesis. The detailed protocols provided in this guide offer a practical resource for the laboratory preparation and transformation of this versatile compound.

References

- 1. This compound coupling reaction - Wikipedia [en.wikipedia.org]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. echemi.com [echemi.com]

- 5. This compound Coupling Reaction [organic-chemistry.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.dk [fishersci.dk]

Pinacol as a Protecting Group for Diols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Diols, particularly 1,2- and 1,3-diols, are common structural motifs in natural products, carbohydrates, and pharmaceutical agents. Their hydroxyl groups, however, are reactive under a wide range of conditions, necessitating the use of protecting groups to mask their reactivity selectively.

The pinacol protecting group, formally a 2,3-dimethylbutane-2,3-diyl acetal (B89532) or ketal, offers a robust and reliable method for the protection of diols. Formed by the reaction of a diol with acetone (B3395972) or its equivalent, the resulting cyclic 2,2-dimethyl-1,3-dioxolane (B146691) or 2,2-dimethyl-1,3-dioxane (B13969650) is known as an acetonide. This group is valued for its ease of installation, significant stability across a broad spectrum of non-acidic reagents, and typically straightforward removal under acidic conditions.[1] This guide provides a comprehensive overview of the chemistry, stability, and application of the this compound protecting group for diols, complete with experimental protocols and quantitative data to support its implementation in complex synthetic routes.

Core Principles of this compound Protection

Mechanism of Formation

The protection of a diol as a this compound acetal (acetonide) is an acid-catalyzed process. The reaction typically involves treating the diol with acetone or, more efficiently, with an acetone equivalent like 2,2-dimethoxypropane (B42991) (DMP) or 2-methoxypropene. The mechanism proceeds through a series of reversible steps:

-

Protonation: The acid catalyst protonates the oxygen of the carbonyl group (of acetone) or a methoxy (B1213986) group (of DMP), increasing its electrophilicity.

-

Nucleophilic Attack: One hydroxyl group of the diol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.

-

Proton Transfer & Dehydration: A proton transfer occurs, followed by the elimination of a water molecule (from acetone) or a methanol (B129727) molecule (from DMP) to generate a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular fashion.

-

Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the stable cyclic this compound acetal.

The overall reaction is an equilibrium. To drive the reaction to completion, the byproduct (water or methanol) must be removed, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[2][3][4]

Caption: Acid-catalyzed mechanism for the protection of a diol.

Stability Profile

The primary advantage of the this compound protecting group is its stability. As a cyclic acetal, it is inert to a wide array of reaction conditions, making it a reliable choice in complex synthetic sequences.

-

Stable to Bases: Acetonides are highly stable in the presence of strong bases (e.g., hydroxides, alkoxides, organolithium reagents) and non-acidic nucleophiles.[1][2]

-

Stable to Redox Reagents: They are resistant to many oxidizing agents (e.g., PCC, PDC, Jones reagent) and reducing agents (e.g., LiAlH₄, NaBH₄, catalytic hydrogenation).[2][5]

-

Labile to Acids: The acetal linkage is susceptible to cleavage under acidic conditions, particularly in the presence of water. This lability is the basis for its removal.[1][4]

Cyclic acetals, such as those formed with this compound, are generally more stable towards hydrolysis than their acyclic counterparts due to favorable entropic and kinetic factors.[6]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the protection of diols as acetonides and their subsequent deprotection under various conditions.

Table 1: Acetonide Protection of 1,2-Diols

| Reagent(s) | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference(s) |

| Acetone | Anhydrous CuSO₄ | Acetone | RT | 36 h | 83 | [7] |

| 2,2-Dimethoxypropane | Camphorsulfonic acid | CH₂Cl₂ | RT | 2 - 7 h | 82 - 86 | [7] |

| 2,2-Dimethoxypropane | Pyridinium p-toluenesulfonate (PPTS) | DMF | RT | 60 min | 88 | [7] |

| 2-Methoxypropene | Camphorsulfonic acid | THF | RT | 18 h | 95 | [7] |

| 2,2-Dimethoxypropane | Iodine (20 mol%) | DMP (neat) | RT | 1 - 2 h | 60 - 80 | [8] |

| Acetone | Montmorillonite K10 | CH₂Cl₂ | RT | 1 - 3 h | 85 - 95 | [9] |

| 2,2-Dimethoxypropane | Sulfonated Hydrothermal Carbon | DMP (neat) | 80 °C | 0.75 - 2 h | 50 - 99 | [10] |

Table 2: Deprotection of Acetonide-Protected 1,2-Diols

| Reagent(s) | Solvent(s) | Temp. | Time | Yield (%) | Reference(s) |

| HCl (aq) | H₂O, MeOH | RT | 5 - 72 h | 80 - 85 | [7] |

| HCl (aq) | H₂O, THF | RT | 5 h | 92 | [7] |

| HCl | MeOH | -12 to 0 °C | 7 h | 65 | [7] |

| Trifluoroacetic acid (TFA) | H₂O, MeCN | 0 °C to RT | 45 min | 85 | [7] |

| Indium(III) triflate | Acetone, H₂O | RT | 10 - 30 min | 85 - 97 | [2] |

| Iodine | MeOH | Reflux | 1 - 3 h | 88 - 95 | [2] |

| Cerium(III) triflate | MeNO₂, H₂O | RT | 10 - 60 min | 90 - 98 | [2] |

Experimental Protocols

Protocol 1: Protection of a 1,2-Diol using 2,2-Dimethoxypropane

This protocol is a general method for the formation of a this compound-protected diol (acetonide) using an acid catalyst.

Reagents and Equipment:

-

1,2-Diol (1.0 eq)

-

2,2-Dimethoxypropane (DMP) (2.0 - 5.0 eq, can also be used as solvent)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), 0.02 - 0.05 eq)

-

Round-bottom flask with magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of the 1,2-diol (1.0 eq) in anhydrous DCM, add 2,2-dimethoxypropane (2.0 eq).

-

Add the acid catalyst (e.g., p-TsOH·H₂O, 0.05 eq) to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-6 hours, though gentle heating (40 °C) can be applied to accelerate slow reactions.[11]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica (B1680970) gel.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. synarchive.com [synarchive.com]

- 8. online.bamu.ac.in [online.bamu.ac.in]

- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Principles of Pinacol Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of pinacol coupling reactions, a powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds and the synthesis of vicinal diols. This document details the reaction mechanism, key reagents and catalysts, quantitative data from representative studies, detailed experimental protocols, and applications in drug development.

Core Principles and Reaction Mechanism

The this compound coupling reaction is the reductive coupling of two carbonyl compounds (aldehydes or ketones) to form a 1,2-diol (a vicinal diol). The reaction proceeds via a free radical mechanism initiated by a one-electron transfer from a reducing agent to the carbonyl group.

The mechanism can be summarized in the following key steps:

-

Formation of a Ketyl Radical Anion: A reducing agent donates a single electron to the carbonyl group of an aldehyde or ketone, forming a ketyl radical anion.

-

Dimerization: Two of these highly reactive ketyl radical anions then dimerize to form a pinacolate, a dianion of a vicinal diol.

-

Protonation: The pinacolate is then protonated by a proton source, such as water or an alcohol, to yield the final 1,2-diol product.

The choice of reducing agent can influence the reaction pathway and the stability of the intermediates. For example, when magnesium is used as the electron donor, a five-membered cyclic intermediate is formed where the two oxygen atoms of the pinacolate are coordinated to the Mg²⁺ ion. This complex is subsequently hydrolyzed to release the diol.

Visualizing the Reaction Mechanism

The following diagram illustrates the general mechanism of the this compound coupling reaction.

Caption: General mechanism of the this compound coupling reaction.

Types of this compound Coupling Reactions

This compound coupling reactions can be classified based on the nature of the carbonyl substrates:

-

Homocoupling: The coupling of two identical aldehyde or ketone molecules. This is the most common type of this compound coupling.

-

Cross-coupling: The coupling of two different carbonyl compounds. This is often more challenging due to the competing homocoupling of each substrate.

-

Intramolecular Coupling: The coupling of two carbonyl groups within the same molecule to form a cyclic diol. This method is particularly useful for the synthesis of cyclic systems.

Reagents and Catalysts

A variety of reducing agents and catalysts are employed to promote this compound coupling reactions. The choice of reagent can significantly impact the reaction's efficiency, stereoselectivity, and substrate scope.

-

Active Metals: Traditionally, alkali and alkaline earth metals such as magnesium, sodium, and aluminum have been used. Magnesium is a commonly used reductant, often activated with mercuric chloride or iodine.

-

Low-Valent Transition Metals: Salts of early transition metals, such as titanium (e.g., TiCl₃, TiCl₄/Zn) and vanadium, are effective catalysts. The McMurry reaction, which utilizes titanium reagents, is a related reaction that can lead to alkenes via deoxygenation of the this compound product.

-

Samarium(II) Iodide (SmI₂): This is a powerful and versatile one-electron reducing agent that often provides high yields and diastereoselectivity under mild conditions.

-

Indium and Zinc: These metals, often used in combination with a Lewis acid like InCl₃, are effective in promoting this compound coupling, particularly in aqueous media.

-

Photoredox Catalysis: More recently, photoredox catalysis has emerged as a mild and efficient method for initiating this compound coupling reactions.

Quantitative Data on this compound Coupling Reactions

The following tables summarize quantitative data from selected this compound coupling reactions, highlighting the influence of different reagents, substrates, and conditions on yield and diastereoselectivity.

Table 1: Intermolecular this compound Coupling of Aldehydes

| Entry | Aldehyde | Reducing Agent/Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |

| 1 | Benzaldehyde (B42025) | Mg/HgCl₂ | Benzene (B151609) | 2 | 85 | 50:50 | J. Org. Chem. 1984, 49, 20, 3841-3848 |

| 2 | Benzaldehyde | SmI₂ | THF | 0.1 | 95 | 15:85 | |

| 3 | p-Chlorobenzaldehyde | Cp₂TiCl₂/Hantzsch ester/Photocatalyst | Trifluorotoluene | 48 | 85 | >20:1 | |

| 4 | Hexanal | SmI₂/tetraglyme/Mg/Me₂SiCl₂ | THF | 24 | 70 | 95:5 | |

| 5 | Benzaldehyde | Al/KOH | Water | 1 | 90 | 55:45 |

Table 2: Intramolecular this compound Coupling Reactions

| Entry | Substrate (Dicarbonyl) | Reducing Agent/Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Excess (de %) | Reference |

| 1 | 1,5-Diphenyl-1,5-pentanedione | InCl₃/Al | EtOH/H₂O | 8 | 82 | >99 | |

| 2 | 1,6-Dioxo-1,6-diphenylhexane | SmI₂ | THF | 0.5 | 91 | 98 | J. Am. Chem. Soc. 1986, 108, 20, 6384-6386 |

| 3 | Keto aldehyde substrate for Periplanone C synthesis | TiCl₃/Zn-Cu | DME | 48 | >60 | - |

Experimental Protocols

This section provides detailed methodologies for key this compound coupling experiments.

Protocol 1: Magnesium-Mediated this compound Coupling of Benzaldehyde

Materials:

-

Magnesium turnings

-

Mercuric chloride (HgCl₂)

-

Benzaldehyde

-

Anhydrous benzene

-

10% Aqueous H₂SO₄

-

Saturated aqueous NaHCO₃

-

Anhydrous MgSO₄

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 g, 50 mmol) and mercuric chloride (1.3 g, 4.8 mmol).

-

Add anhydrous benzene (20 mL) and stir the mixture under a nitrogen atmosphere.

-

Add a solution of benzaldehyde (5.3 g, 50 mmol) in anhydrous benzene (30 mL) dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and hydrolyze by the slow addition of 10% aqueous H₂SO₄ (50 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure, and purify the crude product by recrystallization from ethanol (B145695) to afford hydrobenzoin.

Protocol 2: Samarium(II) Iodide-Mediated Intramolecular this compound Coupling

Materials:

-

Samarium metal powder

-

Iodine

-

Anhydrous THF

-

Dicarbonyl substrate

-

0.1 M HCl

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, place samarium powder (0.45 g, 3.0 mmol) and iodine (0.64 g, 2.5 mmol).

-

Add anhydrous THF (20 mL) and stir the mixture at room temperature until the brown color of iodine disappears and a deep blue solution of SmI₂ is formed (approximately 2-3 hours).

-

Cool the SmI₂ solution to -78 °C.

-

Add a solution of the dicarbonyl substrate (1.0 mmol) in anhydrous THF (10 mL) dropwise over 1 hour.

-

Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Quench the reaction by adding 0.1 M HCl (10 mL).

-

Warm the mixture to room temperature and extract with ethyl acetate (B1210297) (3 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to yield the cyclic diol.

Protocol 3: InCl₃/Al Mediated Intramolecular this compound Coupling in Aqueous Media

Materials:

-

1,5-Dicarbonyl compound

-

InCl₃ (anhydrous)

-

Aluminum powder

-

NH₄Cl

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a vessel, place the 1,5-dicarbonyl compound (0.5 mmol), InCl₃ (0.5 mmol), Al powder (1.8 mmol), and NH₄Cl (0.5 g).

-

Add a mixed solvent of H₂O:EtOH (1:1, 4 mL).

-

Stir the mixture at 70 °C for 8 hours. Monitor the completion of the reaction using TLC.

-

After cooling to room temperature, extract the mixture with ethyl ether (3 x 10 mL).

-

Combine the organic layers and dry overnight with anhydrous sodium sulfate.

-

Remove the solvent and purify the residue by silica gel chromatography to obtain the product.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationships in selecting a this compound coupling strategy and a general experimental workflow.

Logical Flow for this compound Coupling Strategy

Caption: Decision-making flowchart for planning a this compound coupling reaction.

General Experimental Workflow

Caption: A generalized workflow for performing a this compound coupling experiment.

Applications in Drug Development

This compound coupling reactions and their products, vicinal diols, are valuable in the pharmaceutical industry. The diol functionality is a common motif in biologically active molecules and serves as a versatile synthetic handle for further transformations.

-

Synthesis of Complex Natural Products: this compound coupling has been a key step in the total synthesis of several complex natural products with therapeutic potential, including Taxol, an anticancer agent. The intramolecular this compound coupling is particularly powerful for constructing complex ring systems found in these molecules.

-

Precursors for Bioactive Molecules: The this compound product itself, 2,3-dimethyl-2,3-butanediol, is a crucial intermediate in the synthesis of other important reagents. For instance, it is used to prepare pinacolborane and bis(pinacolato)diboron, which are widely employed in Suzuki-Miyaura cross-coupling reactions to build the carbon skeletons of many pharmaceutical compounds.

-

Access to Chiral Building Blocks: The diastereoselective and enantioselective variants of the this compound coupling reaction provide access to chiral 1,2-diols. These chiral diols are valuable building blocks for the synthesis of enantiomerically pure drugs, where specific stereochemistry is often crucial for therapeutic activity.

While direct examples of this compound coupling in the final step of a marketed drug's synthesis are not abundant in readily available literature, its significance lies in the efficient construction of complex intermediates that are then elaborated into active pharmaceutical ingredients. The ability to form carbon-carbon bonds with the concomitant generation of two stereocenters makes it a highly valuable transformation in the drug discovery and development pipeline.

Conclusion

The this compound coupling reaction is a cornerstone of synthetic organic chemistry, offering a reliable method for the synthesis of 1,2-diols through the reductive coupling of carbonyl compounds. The continuous development of new reagents and catalytic systems, including milder and more selective methods like photoredox catalysis, has expanded the scope and utility of this reaction. For researchers and professionals in drug development, a thorough understanding of the principles and practical aspects of this compound coupling is essential for the efficient synthesis of complex molecules and the discovery of new therapeutic agents.

An In-depth Technical Guide to the IUPAC Nomenclature of Pinacol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the IUPAC nomenclature, physical and chemical properties, and key synthetic protocols related to pinacol and its important derivatives. The information is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and organic synthesis.

IUPAC Nomenclature

The systematic naming of this compound and its derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

This compound: The parent compound, a vicinal diol, is systematically named 2,3-dimethylbutane-2,3-diol .[1][2] The common name "this compound" is also widely accepted and used in literature.

Pinacolone (B1678379): The product of the this compound rearrangement is a ketone. Its IUPAC name is 3,3-dimethyl-2-butanone .

This compound Ethers: When the hydroxyl groups of this compound are converted to ether functionalities, the resulting compounds are named as alkoxy derivatives of the parent alkane. For example, the dimethyl ether of this compound is named 2,3-dimethoxy-2,3-dimethylbutane .

This compound Esters: Esters derived from this compound can be of two main types:

-

Carboxylic Acid Esters: These are named by identifying the alkyl group derived from this compound and the carboxylate. For instance, the diacetate ester of this compound would be named 2,3-dimethylbutane-2,3-diyl diacetate .

-

Boronic Acid Esters: These are highly significant in organic synthesis, particularly in cross-coupling reactions. They are named as derivatives of 1,3,2-dioxaborolane. For example, the ester formed between this compound and phenylboronic acid is named 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane . A key reagent in this class is bis(pinacolato)diboron (B136004) , which is systematically named 2,2'-bi(1,3,2-dioxaborolane), 4,4,4',4',5,5,5',5'-octamethyl- .

Quantitative Data of this compound and Its Derivatives

The following tables summarize key physical and chemical properties of this compound and some of its common derivatives.

Table 1: Physical Properties of this compound and Its Derivatives

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound | 2,3-dimethylbutane-2,3-diol | C₆H₁₄O₂ | 118.17 | 40-43 | 171-172 | Freely soluble in hot water, alcohol, and ether.[1][3] |

| Pinacolone | 3,3-dimethyl-2-butanone | C₆H₁₂O | 100.16 | -52.5 | 103-107 | Slightly soluble in water; soluble in organic solvents. |

| This compound Dimethyl Ether | 2,3-dimethoxy-2,3-dimethylbutane | C₈H₁₈O₂ | 146.23 | - | 144 | - |

| Pinacolborane | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₆H₁₃BO₂ | 127.98 | - | 42-43 @ 50 mmHg | Miscible with ether, dichloromethane, THF.[4] |

| Bis(pinacolato)diboron | 2,2'-bi(1,3,2-dioxaborolane), 4,4,4',4',5,5,5',5'-octamethyl- | C₁₂H₂₄B₂O₄ | 253.94 | 138 | - | Soluble in organic solvents like toluene (B28343) and pentane (B18724).[5] |

Table 2: Spectroscopic Data for this compound and Pinacolone

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| This compound | 1.25 (s, 12H), 1.95 (s, 2H) | 24.9, 83.4 | 3400-3200 (O-H stretch, broad), 2978, 2930 (C-H stretch) |

| Pinacolone | 1.12 (s, 9H), 2.11 (s, 3H) | 26.3, 32.5, 44.9, 212.5 | 2969, 2874 (C-H stretch), 1705 (C=O stretch)[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of this compound from Acetone (B3395972)

This procedure describes the reductive coupling of acetone to form this compound.

Materials:

-

Magnesium turnings

-

Mercuric chloride (HgCl₂)

-

Anhydrous acetone

-

Dry benzene (B151609) (or other suitable anhydrous solvent)

-

Water

Procedure:

-

In a dry round-bottom flask, place magnesium turnings and a small amount of mercuric chloride.[7]

-

Add a small volume of anhydrous acetone and stir until the reaction initiates.[7]

-

Fit the flask with a reflux condenser and gradually add the remaining acetone.[7]

-

After the initial reaction subsides, heat the mixture to maintain a steady reflux for approximately one hour.[7]

-

Remove the excess acetone by distillation or using a rotary evaporator. The magnesium pinacolate will be left as a powder.[7]

-

Add water containing trisodium phosphate to the flask and reflux for 15 minutes to hydrolyze the magnesium pinacolate.[7]

-

Filter the hot mixture to remove magnesium salts.

-

Cool the filtrate in an ice bath with stirring to crystallize the this compound hydrate.

-

Collect the crystals by vacuum filtration. The anhydrous this compound can be obtained by azeotropic distillation with benzene or by recrystallization from a suitable solvent.

Safety Precautions: Mercuric chloride is highly toxic. Handle with appropriate personal protective equipment (PPE) and dispose of waste properly. Acetone and benzene are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

The this compound Rearrangement: Synthesis of Pinacolone

This protocol details the acid-catalyzed rearrangement of this compound to pinacolone.

Materials:

-

This compound (or this compound hydrate)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution.[7]

-

Add this compound to the acid solution.[7]

-

Set up a distillation apparatus and heat the mixture.[8]

-

Collect the distillate, which will consist of pinacolone and water.

-

Separate the organic layer (pinacolone) from the aqueous layer.

-

Dry the pinacolone over anhydrous sodium sulfate.[7]

-

Purify the pinacolone by fractional distillation, collecting the fraction boiling at 103-107 °C.[8]

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Handle with extreme care, wearing appropriate PPE. The reaction should be performed in a fume hood.

Synthesis of Bis(pinacolato)diboron (B₂pin₂)

This procedure outlines a common method for the synthesis of the widely used borylating agent, B₂pin₂.

Materials:

-

This compound

-

Toluene (anhydrous)

-

Ethereal solution of hydrogen chloride (HCl)

-

Pentane (anhydrous)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve tetrakis(dimethylamino)diboron in anhydrous toluene.[5]

-

Add a solution of this compound in anhydrous toluene to the flask.[5]

-

Cool the mixture in an ice-water bath and slowly add an ethereal solution of hydrogen chloride. A white precipitate of dimethylamine (B145610) hydrochloride will form.[5]

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Remove the precipitate by filtration under a nitrogen atmosphere.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting solid in anhydrous pentane and filter again to remove any remaining salts.

-

Wash the pentane solution with water and dry over anhydrous magnesium sulfate.

-

Concentrate the solution and cool to induce crystallization.

-

Collect the crystals of bis(pinacolato)diboron by filtration and dry under vacuum.[5]

Safety Precautions: This reaction should be carried out under an inert atmosphere due to the sensitivity of the reagents to air and moisture. All glassware must be thoroughly dried. The ethereal HCl solution is corrosive and flammable.

Visualizations

The this compound Rearrangement Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed rearrangement of this compound to pinacolone.

Caption: Mechanism of the this compound Rearrangement.

Experimental Workflow for Suzuki-Miyaura Coupling using a this compound Boronic Ester

This diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling reaction, a key application of this compound boronic esters.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Synthesis of this compound Derivatives

This diagram shows the central role of this compound in the synthesis of its various derivatives.

Caption: Synthetic pathways from this compound to its derivatives.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H14O2 | CID 6425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 76-09-5 [chemicalbook.com]

- 4. This compound dimethyl ether | C8H18O2 | CID 552576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. chemistry-online.com [chemistry-online.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Solubility of Pinacol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacol (2,3-dimethyl-2,3-butanediol) is a vicinal diol that serves as a critical building block in organic synthesis, notably in the preparation of this compound boronic esters for Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. While quantitative data in the public domain is sparse, this document compiles available qualitative information and presents detailed experimental protocols for the precise determination of this compound's solubility. These methodologies are intended to empower researchers to generate reliable and reproducible solubility data tailored to their specific applications.

Introduction

This compound is a white, crystalline solid at room temperature. Its molecular structure, featuring two hydroxyl groups and four methyl groups, imparts a unique solubility profile. The presence of the polar hydroxyl groups allows for hydrogen bonding, suggesting solubility in polar solvents. Conversely, the nonpolar hydrocarbon backbone indicates potential solubility in less polar organic solvents. This dual nature makes a systematic study of its solubility across a spectrum of solvents essential for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating this compound-based reagents.

Qualitative Solubility of this compound

Literature and chemical safety data sheets consistently report on the qualitative solubility of this compound in several common organic solvents. This compound is described as being "freely soluble" or "very soluble" in polar protic and aprotic solvents.

Key Qualitative Observations:

-

Alcohols (e.g., Methanol, Ethanol): this compound is freely soluble in lower alcohols. This is attributed to the strong hydrogen bonding interactions between the hydroxyl groups of both this compound and the alcohol solvents.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): this compound is reported to be soluble in diethyl ether. This is likely due to the ability of the ether oxygen to act as a hydrogen bond acceptor for the hydroxyl groups of this compound.

-

Aromatic Hydrocarbons (e.g., Benzene (B151609), Toluene): this compound is known to be soluble in hot benzene and toluene, as these solvents are often used for its recrystallization. This indicates that while solubility at room temperature may be moderate, it increases significantly with temperature.

-

Nonpolar Hydrocarbons (e.g., Hexane, Petroleum Ether): this compound is generally described as being sparingly soluble or insoluble in nonpolar aliphatic hydrocarbons at room temperature. This property is exploited during purification, where petroleum ether is often used as an anti-solvent to induce crystallization.

-

Water: this compound is soluble in hot water and very soluble in water in general.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Diethyl Ether | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

| n-Hexane | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, the following detailed experimental protocols are provided. The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2][3]

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.[4][5][6][7][8]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Scintillation vials or flasks with secure caps

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[4]

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial containing the excess this compound.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical equilibration time is 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration of the dissolved this compound measured. Equilibrium is established when consecutive measurements show no significant change in concentration.[4][6]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to prevent premature crystallization. Immediately filter the solution through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

Gravimetric Analysis

Gravimetric analysis is a direct and accurate method for determining the concentration of the dissolved solid in the filtered saturated solution.[1][3][9][10]

Procedure:

-

Initial Weighing: Accurately weigh the vial containing the filtered saturated solution using an analytical balance.

-

Solvent Evaporation: Place the vial in a well-ventilated fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound can be used.

-

Drying to a Constant Weight: Once the bulk of the solvent has evaporated, place the vial in a drying oven at a temperature well below the melting point of this compound (e.g., 40-50 °C) to remove any residual solvent. Periodically remove the vial, cool it to room temperature in a desiccator, and weigh it. Repeat this drying and weighing process until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible, typically ≤ 0.2 mg).

-

Calculations:

-

Mass of dissolved this compound: Subtract the initial weight of the empty vial from the final constant weight of the vial with the dried this compound residue.

-

Solubility ( g/100 mL): Calculate the solubility using the following formula:

-

Molar Solubility (mol/L): Convert the solubility from g/100 mL to mol/L using the molecular weight of this compound (118.17 g/mol ).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the isothermal shake-flask method followed by gravimetric analysis.

Conclusion

While qualitative information indicates that this compound is highly soluble in polar organic solvents and less so in nonpolar ones, there is a clear need for quantitative data to facilitate its use in research and development. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically determine the solubility of this compound in a wide array of organic solvents. The generation of such data will be invaluable for optimizing synthetic procedures, designing efficient purification methods, and developing novel applications for this versatile chemical compound. By following the outlined methodologies, scientists and drug development professionals can obtain the precise solubility information required for their specific needs, thereby advancing their research and development efforts.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. quora.com [quora.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Gravimetric Analysis [wiredchemist.com]

- 10. quora.com [quora.com]

Pinacol Hydrate vs. Anhydrous Pinacol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and critical considerations when selecting between pinacol hydrate (B1144303) and its anhydrous form in synthetic chemistry and pharmaceutical development.

In the landscape of organic synthesis and drug discovery, the choice of reagents is a critical determinant of reaction efficiency, product purity, and overall process viability. This compound, a vicinal diol, is a versatile building block, notably utilized in the this compound rearrangement and as a precursor to essential reagents like pinacolborane and bis(pinacolato)diboron (B136004) for Suzuki-Miyaura cross-coupling reactions.[1][2][3] It is commercially available in two primary forms: this compound hydrate (a hexahydrate) and anhydrous this compound. The presence of water of hydration in the former introduces significant differences in their physical properties, handling requirements, and reactivity, which can have profound implications in sensitive synthetic pathways common in pharmaceutical development. This guide provides a detailed technical comparison to aid researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of these two forms of this compound.

Physicochemical Properties: A Comparative Analysis

The fundamental differences between this compound hydrate and anhydrous this compound stem from the presence of six molecules of water of crystallization in the hydrate form. This directly impacts their molecular weight, melting point, and solubility characteristics. A summary of these key quantitative differences is presented in Table 1.

Table 1: Comparison of Physicochemical Properties of this compound Hydrate and Anhydrous this compound

| Property | This compound Hydrate | Anhydrous this compound |

| Chemical Formula | C₆H₁₄O₂ · 6H₂O | C₆H₁₄O₂ |

| Molecular Weight | 226.27 g/mol | 118.17 g/mol |

| CAS Number | 6091-58-3 | 76-09-5 |

| Appearance | Colorless flaky crystals | White crystalline solid |

| Melting Point | 46-47 °C | 40-43 °C[4] |

| Boiling Point | Decomposes | 171-172 °C[4] |

| Solubility in Water | Soluble in hot water, slightly soluble in cold water | Soluble in hot water[4] |

| Solubility in Organic Solvents | Soluble in alcohol | Freely soluble in alcohol and diethyl ether[4] |

| Hygroscopicity | N/A | Hygroscopic[5] |

Anhydrous this compound's lower melting point and hygroscopic nature necessitate careful storage and handling to prevent moisture absorption, which could inadvertently convert it to the hydrated form and affect reaction stoichiometry and conditions.[6]

Spectroscopic and Thermal Analysis

The presence of water in this compound hydrate can be readily identified through various analytical techniques, providing a means of quality control and differentiation.

Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for distinguishing between the two forms.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound hydrate exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the water of hydration, in addition to the hydroxyl groups of the this compound molecule itself. Anhydrous this compound, in contrast, shows a sharper O-H stretching band for the alcohol functional groups.[7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protons of the water of hydration in this compound hydrate may appear as a distinct, often broad, signal that can exchange with D₂O. The chemical shifts of the methyl and hydroxyl protons of the this compound backbone may also be subtly influenced by the crystalline environment.[10]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information about the hydration state of this compound.

-

Thermogravimetric Analysis (TGA): TGA of this compound hydrate shows a distinct weight loss corresponding to the loss of its six water molecules upon heating. This weight loss occurs in a specific temperature range and can be used to confirm the hydration state and the purity of the sample.[11][12]

-

Differential Scanning Calorimetry (DSC): DSC analysis of this compound hydrate reveals an endothermic peak corresponding to the energy required to remove the water of hydration, followed by the melting of the anhydrous this compound.[13][14][15]

Experimental Protocols

The choice between this compound hydrate and anhydrous this compound often depends on the specific requirements of the chemical reaction. In many cases, the anhydrous form is preferred, necessitating the dehydration of the commercially available hydrate.

Dehydration of this compound Hydrate

A common laboratory method for preparing anhydrous this compound from its hydrate is through azeotropic distillation.

Protocol: Azeotropic Dehydration of this compound Hydrate

Materials:

-

This compound hydrate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle

-

Condenser

Procedure:

-

Place the this compound hydrate in a round-bottom flask.

-

Add a sufficient volume of benzene or toluene to form an azeotrope with water.

-

Assemble the Dean-Stark apparatus with the flask and a condenser.

-

Heat the mixture to reflux. The water-benzene/toluene azeotrope will distill and collect in the side arm of the Dean-Stark trap. The denser water will separate and can be removed, while the organic solvent returns to the flask.

-

Continue the distillation until no more water is collected in the trap.

-

Cool the solution and remove the solvent under reduced pressure to obtain anhydrous this compound.

-

The anhydrous this compound can be further purified by recrystallization from a non-polar solvent or by sublimation.[4]

Caution: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

This compound Rearrangement

The this compound rearrangement is a classic acid-catalyzed reaction of a 1,2-diol to a carbonyl compound. The presence of water can influence the reaction kinetics and product distribution.[16]

Protocol: this compound Rearrangement of this compound

Materials:

-

This compound (anhydrous or hydrate)

-

Concentrated Sulfuric Acid

-

Water

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve this compound in water with gentle heating.

-

Cool the solution to room temperature and add concentrated sulfuric acid slowly with swirling.[17]

-

Set up a simple distillation apparatus and distill the mixture.

-

Collect the distillate, which will contain the pinacolone (B1678379) product and water.

-

Separate the organic layer (pinacolone) from the aqueous layer using a separatory funnel.

-

The pinacolone can be further purified by drying over an anhydrous drying agent and subsequent distillation.[18]

The initial protonation of a hydroxyl group is the first step in the this compound rearrangement mechanism. In the presence of excess water from this compound hydrate, the equilibrium of this protonation step may be affected, potentially influencing the overall reaction rate.[1][19]

Impact on Drug Development and Synthesis

The decision to use this compound hydrate versus anhydrous this compound in a drug development setting is not trivial and can have significant consequences for the success of a synthetic campaign.

Water-Sensitive Reactions

In many modern synthetic methodologies, particularly those involving organometallic reagents, the presence of water is detrimental. Anhydrous this compound is the reagent of choice for the synthesis of this compound boronic esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[2][3] The use of this compound hydrate in such reactions would lead to the decomposition of the borane (B79455) reagents and a significant reduction in yield.

Stoichiometry and Process Control

The significant difference in molecular weight between the two forms necessitates careful calculation of molar equivalents. Using this compound hydrate when anhydrous this compound is specified will result in the addition of less of the active reagent and the introduction of water, leading to incomplete reactions and the formation of impurities. In a regulated pharmaceutical manufacturing environment, such deviations can lead to batch failures and significant financial losses.

Stability of Active Pharmaceutical Ingredients (APIs)

For drug substances that are susceptible to hydrolysis, the use of anhydrous reagents and solvents is critical during synthesis and formulation to ensure the stability and shelf-life of the final product.[20][21] While this compound itself is not typically incorporated into the final API, its use as a reagent in the synthesis of an API underscores the importance of controlling water content throughout the manufacturing process.

Conclusion